2-Cyano-5-(Fmoc-amino)pyridine
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Overview
Description
2-Cyano-5-(Fmoc-amino)pyridine is an organic compound widely used in scientific research. The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group frequently used in organic synthesis. The molecular formula of this compound is C21H15N3O2, and its molecular weight is 341.4 g/mol.
Mechanism of Action
Target of Action
The primary target of 2-Cyano-5-(Fmoc-amino)pyridine is the α-amino group of amino acids in peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group is a temporary protecting group for the α-amino group, which is key to the success of solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc group is attached to the α-amino group of an activated incoming amino acid during peptide synthesis . It is removed by treatment with a base, usually piperidine . This allows for the subsequent coupling of another amino acid to the deprotected α-amino group .
Biochemical Pathways
The use of the Fmoc group in peptide synthesis affects the peptide bond formation pathway . The activation of the protected amino acid by the coupling reagent generates a racemizable intermediate during peptide bond formation .
Pharmacokinetics
The fmoc group is rapidly removed by base, which may influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The use of this compound in peptide synthesis can result in the efficient synthesis of peptides of significant size and complexity . It also suppresses main side reactions observed during conventional SPPS, such as α-C racemization and aspartimide formation .
Action Environment
The action of this compound is influenced by environmental factors such as the quality of the solvent used in peptide synthesis . For example, the use of good quality amine-free DMF is crucial for the success of SPPS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(Fmoc-amino)pyridine involves several steps. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. These methods ensure high yields and purity of the compound, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(Fmoc-amino)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Fmoc Group Removal: The Fmoc group is rapidly removed by base.
Oxidation and Reduction: Common reagents for oxidation include oxidizing agents like potassium permanganate, while reduction can be achieved using reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Fmoc group results in the formation of the free amine, which can then undergo further reactions to form various derivatives.
Scientific Research Applications
2-Cyano-5-(Fmoc-amino)pyridine has a wide range of scientific research applications, including:
Chemical Peptide Synthesis: The Fmoc group plays a crucial role in chemical peptide synthesis as a temporary protecting group for the Na-group of an activated incoming amino acid.
Solid-Phase Peptide Synthesis (SPPS): The compound is used in SPPS, where the C-terminus of the receiving amino acid to be acylated needs to be protected for liquid-phase peptide synthesis (LPPS) or anchored to a solid support.
Synthesis of 5-Amino-2-Pyridine: 5-Amino-2-pyridinecarbonitrile (5-Amino-2-cyanopyridine) may be synthesized using this compound.
Preparing Cyclic Peptides: The compound is used in the preparation of cyclic peptides, which have a wide range of applications, including as therapeutic agents.
Comparison with Similar Compounds
2-Cyano-5-(Fmoc-amino)pyridine can be compared with other compounds that contain the Fmoc group, such as:
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Used for introducing the Fmoc group in organic synthesis.
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): Another reagent for introducing the Fmoc group.
N-Alloc-, N-Boc-, and N-Cbz-protected amines: These compounds are used as protecting groups for amines in various organic synthesis reactions.
The uniqueness of this compound lies in its specific structure, which allows for efficient peptide synthesis and the preparation of cyclic peptides with high stability and structural diversity.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-cyanopyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c22-11-14-9-10-15(12-23-14)24-21(25)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20H,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSUHFHVCJHDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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